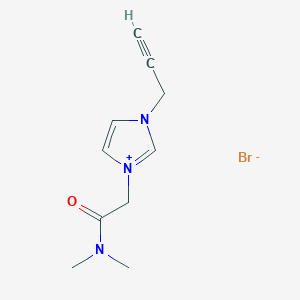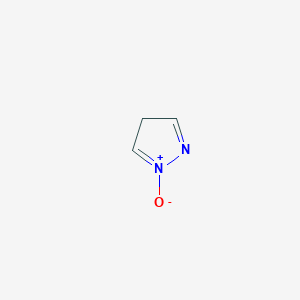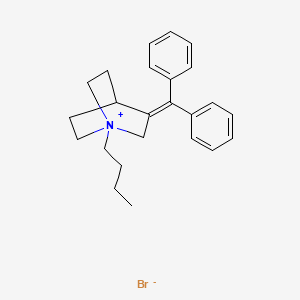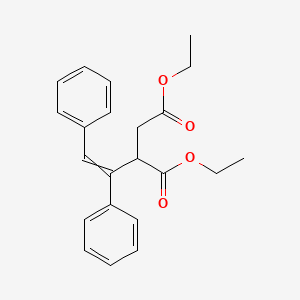![molecular formula C39H24F3N B12638781 N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine CAS No. 922184-84-7](/img/structure/B12638781.png)
N-([1,1'-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is a complex organic compound that features a perylene core substituted with biphenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the perylene core, followed by the introduction of biphenyl and trifluoromethylphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine exerts its effects is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of charge carriers due to its conjugated structure. In biological systems, its fluorescent properties can be used for imaging, where it interacts with specific biomolecules to emit light upon excitation.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-Biphenyl]-4-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
- N-([1,1’-Biphenyl]-2-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine
- N-([1,1’-Biphenyl]-3-yl)-N-[4-(difluoromethyl)phenyl]perylen-3-amine
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine is unique due to the specific positioning of the biphenyl and trifluoromethylphenyl groups, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
CAS No. |
922184-84-7 |
|---|---|
Molecular Formula |
C39H24F3N |
Molecular Weight |
563.6 g/mol |
IUPAC Name |
N-(3-phenylphenyl)-N-[4-(trifluoromethyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C39H24F3N/c40-39(41,42)28-18-20-29(21-19-28)43(30-13-4-12-27(24-30)25-8-2-1-3-9-25)36-23-22-34-32-15-6-11-26-10-5-14-31(37(26)32)33-16-7-17-35(36)38(33)34/h1-24H |
InChI Key |
LTHCWRMPEOOLNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12638721.png)



![(3aS,4R,9aS,9bR)-2-(4-bromophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12638738.png)
![7-Isoquinolinecarboxamide, 2-[3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12638739.png)

![[4-(Pyridin-4-ylamino)phenyl]boronic acid](/img/structure/B12638746.png)
![2-(9H-carbazol-4-yloxy)-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid](/img/structure/B12638748.png)


![2-ethyl-2,7-diazaspiro[4.4]nonane;hydrochloride](/img/structure/B12638771.png)
![3-[2-(Methylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12638778.png)
